molecular formula C11H15NO2S B2801817 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide CAS No. 2031260-95-2

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide

Cat. No.: B2801817
CAS No.: 2031260-95-2
M. Wt: 225.31
InChI Key: ZSFJCCBRANSLIL-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C11H15NO2S This compound is characterized by the presence of an indane moiety linked to an ethane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with ethane sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-inden-1-yl)ethanamine: Similar structure but with an amine group instead of a sulfonamide group.

    2-(2,3-dihydro-1H-inden-1-yl)ethanol: Contains a hydroxyl group instead of a sulfonamide group.

    2-(2,3-dihydro-1H-inden-1-yl)ethanoic acid: Features a carboxylic acid group instead of a sulfonamide group.

Uniqueness

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide is unique due to its combination of an indane moiety and a sulfonamide group. This structure imparts specific chemical properties and reactivity that are distinct from its analogs. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor and broadens its range of applications .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-15(13,14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFJCCBRANSLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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